
4-(2-Ethylanilino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Ethylanilino)butanoic acid: is an organic compound characterized by the presence of an ethyl-substituted aniline group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylanilino)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethylaniline and butanoic acid derivatives.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the amide bond.
Catalysts: Catalysts such as hydrochloric acid or sulfuric acid may be used to accelerate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems can be employed to enhance efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Ethylanilino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(2-Ethylanilino)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which 4-(2-Ethylanilino)butanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Hydroxyethylamino)butanoic acid
- 4-(2-Methylanilino)butanoic acid
- 4-(2-Chloroanilino)butanoic acid
Uniqueness
4-(2-Ethylanilino)butanoic acid is unique due to the presence of the ethyl group on the aniline moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
4-(2-ethylanilino)butanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-2-10-6-3-4-7-11(10)13-9-5-8-12(14)15/h3-4,6-7,13H,2,5,8-9H2,1H3,(H,14,15) |
Clave InChI |
KJCVLEDOQNGILK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


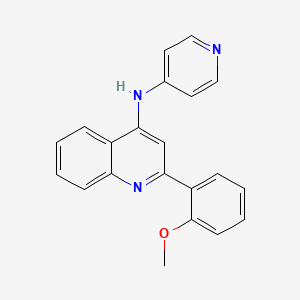

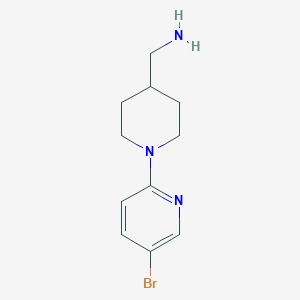
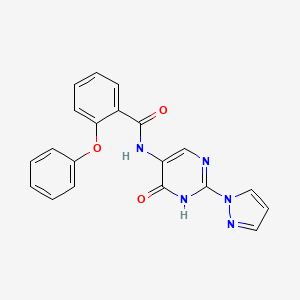

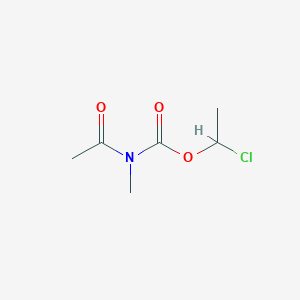

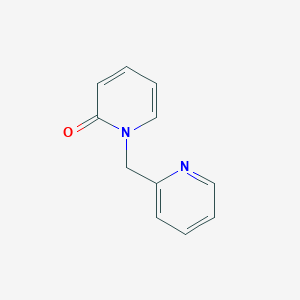
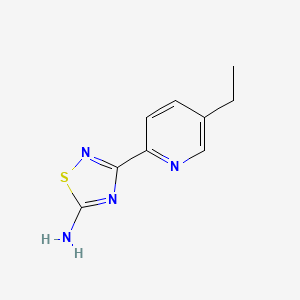
![4-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]oxane](/img/structure/B15357836.png)
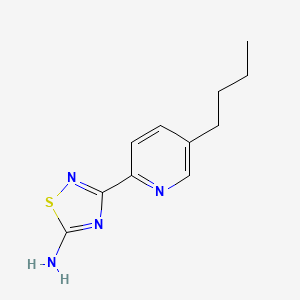
![3-Iodo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B15357839.png)
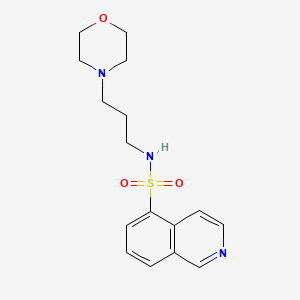
![N-[1-(3,4-dichlorophenyl)propyl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B15357844.png)
